molecular formula C10H12N2O4 B1521482 N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide CAS No. 1221341-47-4

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide

Cat. No.: B1521482
CAS No.: 1221341-47-4
M. Wt: 224.21 g/mol
InChI Key: NKUGNZIURPJOCM-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O4 It is a derivative of acetamide, featuring a nitrophenyl group and a methoxy-methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-Amino-N-methyl-N-methoxyacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Nitrobenzoic acid and N-methoxy-N-methylamine.

Scientific Research Applications

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.

    N-Methoxy-N-methyl-2-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in the meta position.

Uniqueness

N-Methoxy-N-methyl-2-(2-nitrophenyl)acetamide is unique due to the ortho position of the nitro group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in the compound’s chemical behavior and biological activity compared to its meta and para counterparts.

Properties

IUPAC Name

N-methoxy-N-methyl-2-(2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(16-2)10(13)7-8-5-3-4-6-9(8)12(14)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUGNZIURPJOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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